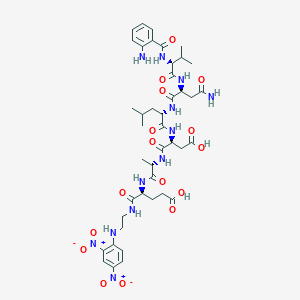
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp: is a quenched fluorometric substrate used primarily in scientific research. This compound is composed of a peptide sequence with the ortho-aminobenzoyl (Abz) group at the N-terminus and the N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) group at the C-terminus . The unique structure of this compound allows it to be used as a substrate in various enzymatic assays, particularly those involving proteases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The ortho-aminobenzoyl (Abz) group is introduced at the N-terminus, and the N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) group is added at the C-terminus .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the principles of SPPS, which is widely used in the pharmaceutical industry for the production of peptides. The process involves the use of automated peptide synthesizers, which can efficiently produce large quantities of peptides with high purity .
化学反応の分析
Types of Reactions: Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp primarily undergoes enzymatic cleavage reactions. It is designed to be a substrate for proteases, which cleave the peptide bond between specific amino acids in the sequence .
Common Reagents and Conditions: The enzymatic reactions typically occur under physiological conditions, with the presence of specific proteases being the key reagent. The reactions are often carried out in buffered solutions to maintain the appropriate pH and ionic strength .
Major Products Formed: The major products formed from the enzymatic cleavage of this compound are the individual peptide fragments. The cleavage of the peptide bond results in the release of the fluorophore, which can be detected and measured .
科学的研究の応用
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a substrate in enzymatic assays to study the activity of proteases. The compound’s unique structure allows it to be used in fluorescence-based assays, where the cleavage of the peptide bond results in a measurable increase in fluorescence .
In biology and medicine, this compound is used to study the activity of proteases involved in various physiological and pathological processes. For example, it can be used to investigate the role of proteases in diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases .
作用機序
The mechanism of action of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp involves its cleavage by specific proteases. The peptide bond between specific amino acids in the sequence is cleaved by the protease, resulting in the release of the fluorophore. The increase in fluorescence can be measured and used to quantify the activity of the protease .
類似化合物との比較
Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp: Another quenched fluorometric substrate with a different peptide sequence.
Abz-(Asn⁶⁷⁰,Leu⁶⁷¹)-Amyloid β/A4 Protein Precursor₇₇₀ (669-674)-EDDnp: A substrate designed to study the activity of β-secretase BACE.
Uniqueness: Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is unique due to its specific peptide sequence and the combination of the Abz and EDDnp groups. This combination allows it to be used in a wide range of enzymatic assays, making it a versatile tool in scientific research .
特性
分子式 |
C42H58N12O16 |
|---|---|
分子量 |
987.0 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[2-(2,4-dinitroanilino)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H58N12O16/c1-20(2)16-28(49-41(65)29(18-32(44)55)51-42(66)35(21(3)4)52-37(61)24-8-6-7-9-25(24)43)40(64)50-30(19-34(58)59)39(63)47-22(5)36(60)48-27(12-13-33(56)57)38(62)46-15-14-45-26-11-10-23(53(67)68)17-31(26)54(69)70/h6-11,17,20-22,27-30,35,45H,12-16,18-19,43H2,1-5H3,(H2,44,55)(H,46,62)(H,47,63)(H,48,60)(H,49,65)(H,50,64)(H,51,66)(H,52,61)(H,56,57)(H,58,59)/t22-,27-,28-,29-,30-,35-/m0/s1 |
InChIキー |
GKWQBPUDQYNKGN-YOCSTNKPSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C2=CC=CC=C2N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



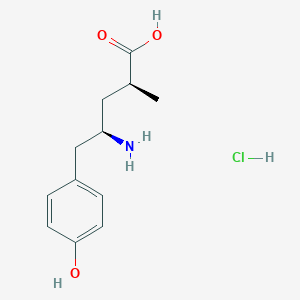

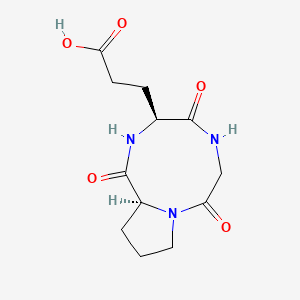
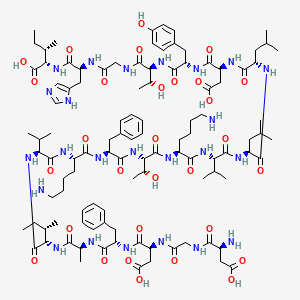
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
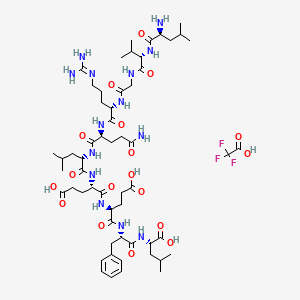
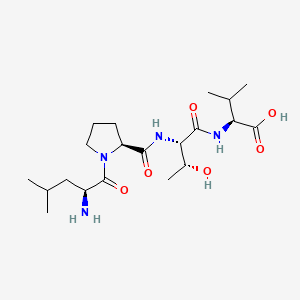

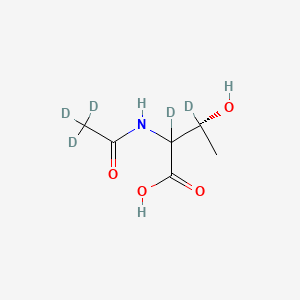
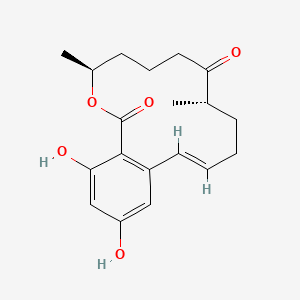
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
